4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
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Overview
Description
4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a sulfonyl group, an azetidine ring, and a pyridine ring
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a key structural component of this compound, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
The benzofuran core structure is known to influence these properties in various benzofuran derivatives .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like sulfur trioxide or chlorosulfonic acid.
Synthesis of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine and a halogenated compound.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine derivative, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuranones, while reduction of the sulfonyl group can yield sulfides or thiols .
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities . Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-ethylpyridine
- 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-propylpyridine
Uniqueness
Compared to similar compounds, 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxy-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-8-14(4-6-18-12)23-15-10-19(11-15)24(20,21)16-2-3-17-13(9-16)5-7-22-17/h2-4,6,8-9,15H,5,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDWGQDKHZCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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